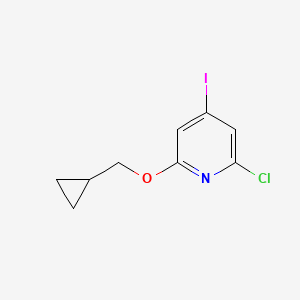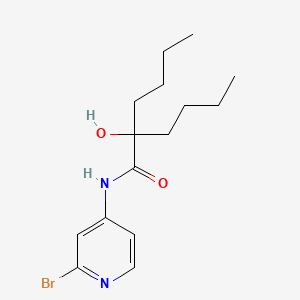
N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide is a compound that belongs to the class of amides, specifically pyridinyl amides This compound features a bromopyridine moiety, which is known for its significant biological and therapeutic value
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide typically involves the reaction of 2-bromopyridine with appropriate amide precursors. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amides, ethers, or thioethers, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving bromopyridine derivatives.
Industry: The compound can be used in the production of materials with specific chemical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to various proteins and enzymes, modulating their activity. For instance, docking analyses suggest that similar compounds can bind to the podophyllotoxin pocket of gamma tubulin, indicating potential anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl amide structure but lack the bromine atom, resulting in different reactivity and applications.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a bromopyridine moiety but have a different core structure, leading to varied biological activities.
Uniqueness
N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide is unique due to its specific combination of a bromopyridine moiety and a butyl-hydroxyhexanamide chain. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C15H23BrN2O2 |
|---|---|
Peso molecular |
343.26 g/mol |
Nombre IUPAC |
N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide |
InChI |
InChI=1S/C15H23BrN2O2/c1-3-5-8-15(20,9-6-4-2)14(19)18-12-7-10-17-13(16)11-12/h7,10-11,20H,3-6,8-9H2,1-2H3,(H,17,18,19) |
Clave InChI |
OOBVDQZRYLPKGL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCC)(C(=O)NC1=CC(=NC=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


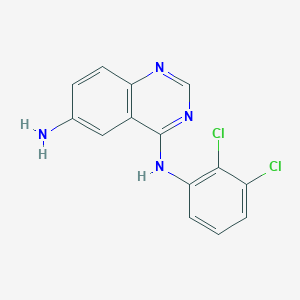
![tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B13883735.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B13883737.png)
![Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13883739.png)
![8-[6-(Dimethylamino)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883746.png)
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13883751.png)


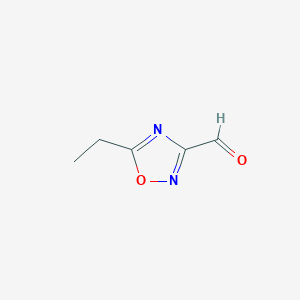
![Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate](/img/structure/B13883786.png)
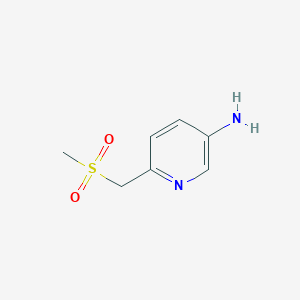

![2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13883803.png)
